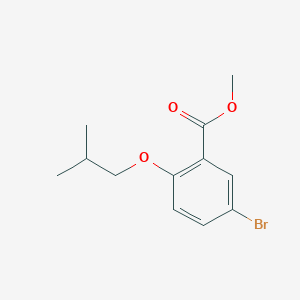

MEthyl 5-bromo-2-(2-methylpropoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-(2-methylpropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVDFHRWKSQXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Preparations of Methyl 5 Bromo 2 2 Methylpropoxy Benzoate

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 5-bromo-2-(2-methylpropoxy)benzoate, three primary disconnections can be identified, corresponding to the key functional groups attached to the central benzene (B151609) ring.

C-Br Bond Disconnection: This disconnection removes the bromine atom, suggesting a precursor like Methyl 2-(2-methylpropoxy)benzoate. The synthesis would then involve a regioselective bromination step.

Ether C-O Bond Disconnection: This approach breaks the bond between the aromatic ring and the isobutoxy group. This points to a precursor such as Methyl 5-bromo-2-hydroxybenzoate (B13816698), which would be subjected to an etherification reaction.

Ester C-O Bond Disconnection: Cleavage of the methyl ester bond suggests a carboxylic acid precursor, namely 5-bromo-2-(2-methylpropoxy)benzoic acid, which would require esterification in the final step.

Based on these disconnections, several key precursors can be identified as viable starting points for the synthesis:

5-Bromo-2-hydroxybenzoic acid

2-Hydroxybenzoic acid (Salicylic acid)

Methyl 5-bromo-2-hydroxybenzoate

Methyl 2-hydroxybenzoate (Methyl salicylate)

Methyl 2-(2-methylpropoxy)benzoate

Classical Synthetic Routes to the Core Structure

Classical organic synthesis provides a robust framework for the construction of this compound. The process involves a sequence of fundamental reactions, including esterification, etherification, and bromination.

The formation of the methyl ester group is a crucial step that can be performed at various stages of the synthesis. Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. iajpr.com This process is typically catalyzed by a strong acid. iajpr.comresearchgate.net

One of the most common methods is the Fischer esterification , which involves refluxing the parent carboxylic acid (e.g., 5-bromo-2-hydroxybenzoic acid) with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iajpr.comnist.gov

Alternative methods offer milder conditions or different reagent choices. For instance, reacting the carboxylic acid with dimethyl sulfate or using trimethylsilyldiazomethane can also yield the desired methyl ester. guidechem.com

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Methanol, H₂SO₄ (cat.) | Reflux | iajpr.comnist.gov |

| Alkylation with Dimethyl Sulfate | Carboxylic Acid, (CH₃)₂SO₄, K₂CO₃ | Acetone, Reflux | guidechem.com |

| Reaction with Diazomethane Analog | Carboxylic Acid, Trimethylsilyldiazomethane | Methanol/Toluene, 0°C to RT | guidechem.com |

The introduction of the isobutoxy group is commonly achieved via the Williamson ether synthesis . masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.orgyoutube.com This reaction involves the deprotonation of a phenol by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comyoutube.comyoutube.com

In the context of synthesizing this compound, the precursor Methyl 5-bromo-2-hydroxybenzoate would be treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the corresponding phenoxide. youtube.comyoutube.com This intermediate then reacts with an isobutyl halide, such as isobutyl bromide, to form the ether linkage. The use of a primary alkyl halide like isobutyl bromide is ideal for the Sₙ2 mechanism, minimizing competing elimination reactions. masterorganicchemistry.comyoutube.com

| Component | Examples | Role | Reference |

|---|---|---|---|

| Phenolic Substrate | Methyl 5-bromo-2-hydroxybenzoate | Nucleophile precursor | masterorganicchemistry.com |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the phenol | youtube.comyoutube.com |

| Alkylating Agent | Isobutyl bromide, Isobutyl iodide | Electrophile (Sₙ2) | masterorganicchemistry.com |

| Solvent | DMF, Acetone, Acetonitrile (B52724) | Reaction medium | nih.gov |

The regioselective introduction of a bromine atom onto the aromatic ring is governed by the directing effects of the existing substituents. In a precursor like Methyl 2-(2-methylpropoxy)benzoate, there are two ortho, para-directing groups: the isobutoxy group (-OCH₂(CH₃)₂) and the methyl ester group (-COOCH₃).

The isobutoxy group is a strongly activating, ortho, para-director due to the lone pairs on the oxygen atom. The methyl ester group is a deactivating, meta-director with respect to electrophilic attack. However, the oxygen of the ester can also participate in resonance, making it ortho, para-directing, although its deactivating inductive effect dominates. In an electrophilic aromatic substitution like bromination, the powerful activating effect of the alkoxy group will dominate, directing the incoming electrophile to the positions ortho and para to it. Since the ortho position is sterically hindered and already substituted, the bromine will be directed to the para position, which corresponds to the 5-position of the final product.

Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst, or N-bromosuccinimide (NBS), which can be used under various conditions. nih.govresearchgate.net The choice of reagent and conditions can be optimized to achieve high regioselectivity and yield. researchgate.net

| Reagent System | Description | Selectivity | Reference |

|---|---|---|---|

| Br₂ / Lewis Acid (e.g., FeBr₃) | Classical electrophilic aromatic substitution. | Good for activated rings. | researchgate.net |

| N-Bromosuccinimide (NBS) | A convenient source of electrophilic bromine. | Often provides high regioselectivity for activated systems. | nih.govresearchgate.net |

| Br₂ / SO₂Cl₂ / Zeolite | A catalytic system that can enhance para-selectivity. | High para-selectivity reported for certain substrates. | researchgate.net |

The order in which the esterification, etherification, and bromination reactions are carried out is critical for a successful synthesis. Several synthetic pathways originating from a common precursor like 2-hydroxybenzoic acid can be envisioned.

Route A: Esterification → Etherification → Bromination

Esterification: 2-hydroxybenzoic acid is converted to Methyl 2-hydroxybenzoate.

Etherification: Methyl 2-hydroxybenzoate is reacted with an isobutyl halide to form Methyl 2-(2-methylpropoxy)benzoate.

Bromination: Regioselective bromination at the position para to the isobutoxy group yields the final product. This is often the most efficient route as the powerful directing effect of the alkoxy group ensures the correct placement of the bromine atom.

Route B: Bromination → Esterification → Etherification

Bromination: 2-hydroxybenzoic acid is brominated. The hydroxyl and carboxyl groups both direct the incoming bromine to the 5-position, yielding 5-bromo-2-hydroxybenzoic acid.

Esterification: The resulting acid is converted to Methyl 5-bromo-2-hydroxybenzoate.

Etherification: Williamson ether synthesis is performed on the hydroxyl group to install the isobutoxy moiety. This route is also highly viable due to the clear regiochemical outcome of the initial bromination step.

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers advanced methodologies that can improve the efficiency, selectivity, and environmental footprint of the synthesis. For the preparation of this compound, these can include catalytic approaches for the key transformations.

Catalytic Esterification: Instead of stoichiometric strong acids, solid acid catalysts or enzymatic processes can be used for the esterification step, simplifying workup and reducing waste. researchgate.net

Phase-Transfer Catalysis for Etherification: The Williamson ether synthesis can be conducted under phase-transfer catalysis (PTC) conditions. This involves using a catalyst (e.g., a quaternary ammonium salt) to shuttle the phenoxide ion from an aqueous or solid phase into an organic phase containing the alkyl halide, often leading to faster reactions and milder conditions.

Catalyst-Controlled Regioselective Bromination: The use of specific catalysts, such as zeolites or other microporous materials, can offer enhanced control over the regioselectivity of bromination. researchgate.net These catalysts can provide a shaped-constrained environment that favors substitution at a particular position, such as the para position, leading to higher isomeric purity of the product. researchgate.net

These advanced methods represent the ongoing evolution of synthetic chemistry, aiming for more sustainable and efficient routes to complex molecules.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

The synthesis of the key precursor, Methyl 5-bromosalicylate, can be approached through various methods, with transition-metal-catalyzed reactions offering powerful tools for the selective formation of C-C and C-X bonds. While classical methods often rely on the direct bromination of 2-alkylbenzoic acids, these can sometimes lead to mixtures of isomers. google.com Modern synthetic chemistry increasingly employs transition-metal catalysis to achieve high regioselectivity and functional group tolerance. nih.govnsf.gov

Palladium-catalyzed reactions, for instance, are instrumental in the late-stage functionalization of complex molecules. nsf.gov Strategies such as palladium-catalyzed C-H activation could be envisioned for the direct arylation or halogenation of a benzoic acid precursor, providing a more controlled and efficient route to intermediates like 5-bromosalicylic acid. mdpi.com These methods offer an atom- and step-economic advantage over traditional multi-step sequences. nsf.gov The development of sequential or tandem transition-metal-catalyzed processes, such as a Miyaura borylation followed by a coupling reaction, further streamlines the synthesis of complex aromatic compounds from simpler precursors. cuny.edu

One-Pot and Multicomponent Reaction Sequences

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions are highly desirable strategies. nih.govresearchgate.netmdpi.com In the context of synthesizing this compound, a potential one-pot procedure could involve the esterification of 5-bromosalicylic acid followed by in-situ alkylation without isolating the intermediate, Methyl 5-bromosalicylate.

Such a sequence would involve first treating 5-bromosalicylic acid with methanol under acidic conditions to form the methyl ester. After the esterification is complete, the reaction conditions could be changed by adding a base (e.g., potassium carbonate) and the alkylating agent (isobutyl bromide) to the same reaction vessel to effect the Williamson ether synthesis. This approach avoids a separate workup and purification step for the intermediate ester, thereby saving time, solvents, and materials. The development of such tandem processes is a key area of research aimed at streamlining synthetic routes to valuable chemical entities. cuny.edunih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions. For the synthesis of this compound, the key Williamson ether synthesis step is the primary focus of optimization efforts.

Solvent Effects and Temperature Dependence

As previously discussed, the solvent has a profound impact on the regioselectivity of the alkylation of the phenoxide intermediate. pharmaxchange.info The competition between O-alkylation and C-alkylation is a classic example of solvent-controlled selectivity.

Table 1: Influence of Solvent Type on Alkylation Regioselectivity

| Solvent Type | Predominant Product | Rationale |

|---|---|---|

| Polar Aprotic (e.g., DMF, DMSO, Acetone) | O-Alkylation (Ether) | Solvates the counter-ion of the base, leaving the phenoxide oxygen highly nucleophilic. |

Temperature is another critical parameter. The Williamson ether synthesis is often performed at elevated temperatures to increase the reaction rate. mdpi.com However, excessively high temperatures can promote side reactions, such as the elimination of the alkyl halide, especially if sterically hindered or secondary halides are used. wikipedia.orgjk-sci.com Furthermore, in some systems, the C-alkylated product is thermodynamically more stable, and higher temperatures over longer reaction times can lead to the rearrangement of the initially formed O-alkylated product to the C-alkylated isomer. researchgate.net Therefore, careful control of temperature is necessary to ensure high selectivity for the desired ether product.

Catalyst and Reagent Screening

The selection of appropriate reagents and catalysts is vital for an efficient Williamson ether synthesis.

Base: A variety of bases can be used to deprotonate the phenolic hydroxyl of Methyl 5-bromosalicylate. The choice depends on the acidity of the phenol and the desired reaction conditions. For aryl ethers, moderately strong bases are typically effective. jk-sci.com

Table 2: Common Bases for Williamson Ether Synthesis of Aryl Ethers

| Base | Strength | Common Solvents | Notes |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Moderate | Acetone, DMF | Commonly used, inexpensive, and effective for many phenols. |

| Sodium Hydride (NaH) | Strong | THF, DMF | A powerful, non-nucleophilic base; requires anhydrous conditions. |

Alkylating Agent: The ideal alkylating agent for this synthesis is a primary alkyl halide, such as 1-bromo-2-methylpropane or 1-chloro-2-methylpropane. Alkyl tosylates can also be used as they possess a good leaving group. wikipedia.orgmasterorganicchemistry.com

Catalyst: To improve reaction rates and efficiency, especially in heterogeneous (solid-liquid or liquid-liquid) systems, phase-transfer catalysts (PTCs) are often employed. wikipedia.orgjk-sci.com Catalysts like tetrabutylammonium bromide (TBAB) or crown ethers (e.g., 18-crown-6) facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase where it can react with the alkyl halide. wikipedia.org

Green Chemistry Principles in Synthetic Design and Process Intensification

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to design safer, more sustainable, and efficient processes. benthamdirect.comresearchgate.net The synthesis of this compound can be improved by incorporating these principles.

Atom Economy and Waste Reduction: The traditional Williamson synthesis generates a stoichiometric amount of salt byproduct. tandfonline.com Catalytic approaches that use weaker alkylating agents at high temperatures have been explored to avoid salt production and improve atom economy. acs.orgresearchgate.netsemanticscholar.org

Use of Greener Solvents: Efforts have been made to replace conventional volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methodologies have been developed to perform Williamson synthesis in aqueous media using surfactants or micellar catalysis. researchgate.nettandfonline.com

Energy Efficiency and Process Intensification: Microwave-assisted synthesis has emerged as a powerful tool for process intensification. benthamdirect.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing side product formation. benthamdirect.com This technology aligns with green chemistry principles by improving energy efficiency. benthamdirect.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable, particularly on an industrial scale. wikipedia.org

Reaction Mechanisms and Reactivity Profile of Methyl 5 Bromo 2 2 Methylpropoxy Benzoate

Reactivity of the Aromatic C-Br Bond

The aromatic C-Br bond in Methyl 5-bromo-2-(2-methylpropoxy)benzoate is the primary site of reactivity for two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of an electron-withdrawing methyl ester group para to the bromine atom activates the ring towards nucleophilic attack, while the bond's susceptibility to oxidative addition makes it an excellent substrate for transition metal-catalyzed processes.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, involving the displacement of a leaving group, such as a halide, by a nucleophile. byjus.com For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgucsb.edu In the case of this compound, the methyl ester group (-COOCH₃) at the para position serves this activating role. It delocalizes the negative charge of the intermediate formed during the reaction, thereby stabilizing it and facilitating the substitution. libretexts.org

The classical mechanism for SNAr reactions is a two-step addition-elimination process. chemistrysteps.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction. youtube.com The negative charge in the Meisenheimer complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the para-ester group.

Elimination: The leaving group (bromide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substituted product. chemistrysteps.com

This stepwise pathway is widely accepted and supported by the isolation or detection of Meisenheimer complexes in many systems. masterorganicchemistry.com

However, recent computational and experimental studies have provided evidence that not all SNAr reactions follow this stepwise path. nih.gov A concerted mechanism, where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, has been proposed and identified in specific cases, such as the reaction of 5-bromo-1,2,3-triazines with phenols. nih.govacs.org For a reaction to be concerted, the transition state would involve partial bonding to both the incoming nucleophile and the outgoing leaving group, avoiding the formation of a discrete intermediate. nih.gov While the stepwise Meisenheimer mechanism is the textbook model for substrates like this compound due to the strong activation by the para-ester group, the possibility of a concerted pathway under specific conditions with certain nucleophiles cannot be entirely ruled out and represents an area of ongoing mechanistic investigation. nih.gov

The SNAr reaction of activated aryl halides like this compound is compatible with a range of strong nucleophiles. The reactivity of the nucleophile is a key factor in the success of the substitution. Typical nucleophiles include alkoxides, phenoxides, thiolates, and amines.

Below is a representative table of potential SNAr reactions, illustrating the expected substrate and nucleophile scope based on analogous systems.

| Nucleophile | Reagent Example | Solvent | Typical Conditions | Expected Product |

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | Methanol (B129727) (MeOH) or Dimethylformamide (DMF) | 60-100 °C | Methyl 5-methoxy-2-(2-methylpropoxy)benzoate |

| Phenoxide | Sodium phenoxide (NaOPh) | DMF or Dimethyl sulfoxide (B87167) (DMSO) | 100-150 °C | Methyl 5-phenoxy-2-(2-methylpropoxy)benzoate |

| Thiophenoxide | Sodium thiophenoxide (NaSPh) | DMF or N-Methyl-2-pyrrolidone (NMP) | 80-120 °C | Methyl 5-(phenylthio)-2-(2-methylpropoxy)benzoate |

| Pyrrolidine | Pyrrolidine | DMSO or neat | 100-160 °C | Methyl 5-(pyrrolidin-1-yl)-2-(2-methylpropoxy)benzoate |

| Ammonia (B1221849) | Aqueous Ammonia (NH₃) | N/A (autoclave) | >150 °C, high pressure | Methyl 5-amino-2-(2-methylpropoxy)benzoate |

This table is illustrative and based on general principles of SNAr reactivity for activated aryl bromides.

The reaction conditions often require elevated temperatures and polar aprotic solvents like DMF or DMSO to facilitate the reaction between the nucleophile and the aryl bromide. The choice of nucleophile and conditions allows for the synthesis of a diverse array of derivatives from the parent bromo-compound.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. escholarship.org Aryl bromides are excellent substrates for these transformations due to their optimal balance of reactivity and stability. The C-Br bond in this compound readily undergoes oxidative addition to a Palladium(0) complex, initiating the catalytic cycle for several named reactions.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron compound (boronic acid or boronic ester). nih.govresearchgate.net The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. nih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands, inserts into the C-Br bond of this compound to form an Aryl-Pd(II)-Br complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide and forming an Aryl-Pd(II)-Aryl' complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the Pd(0) catalyst.

A variety of boronic acids can be coupled with this compound to generate a library of biaryl compounds.

| Boronic Acid | Catalyst / Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Methyl 5-phenyl-2-(2-methylpropoxy)benzoate |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dimethoxyethane (DME) | Methyl 5-(4-methoxyphenyl)-2-(2-methylpropoxy)benzoate |

| Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | Methyl 5-(thiophen-2-yl)-2-(2-methylpropoxy)benzoate |

| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Methyl 5-(4-vinylphenyl)-2-(2-methylpropoxy)benzoate |

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides. researchgate.net

The Heck and Sonogashira reactions further exemplify the utility of this compound as a cross-coupling partner.

The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. youtube.com The reaction is catalyzed by a palladium complex and requires a base to regenerate the catalyst. A key feature of the Heck reaction is its stereoselectivity, typically favoring the formation of the trans (E)-alkene product due to steric factors in the migratory insertion step. youtube.com

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. ibs.re.kr The classic Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.org However, numerous copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the homocoupling of alkynes. ucsb.edursc.org These reactions also require a base, typically an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. ucsb.edu

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine (Et₃N) | DMF or Acetonitrile (B52724) (MeCN) | (E)-Methyl 5-styryl-2-(2-methylpropoxy)benzoate |

| Heck | Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | Ethyl (E)-3-(4-(methoxycarbonyl)-3-(2-methylpropoxy)phenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine (DIPA) | Tetrahydrofuran (THF) or Toluene | Methyl 5-(phenylethynyl)-2-(2-methylpropoxy)benzoate |

| Sonogashira (Cu-free) | 1-Heptyne | Pd(PPh₃)₄ | Piperidine | DMF | Methyl 5-(hept-1-yn-1-yl)-2-(2-methylpropoxy)benzoate |

This table provides representative conditions for Heck and Sonogashira reactions based on established literature for aryl bromides.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org For this compound, the aryl bromide moiety is the reactive site for this transformation. The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. jk-sci.com This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. jk-sci.com

The presence of the ortho-isobutoxy group introduces steric hindrance around the bromine atom, which can influence the reaction rate. However, the development of bulky, electron-rich phosphine ligands has enabled the successful coupling of sterically hindered substrates. jk-sci.com For the amination of this compound, a typical catalyst system would involve a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a specialized ligand.

Key factors for a successful transformation include the choice of ligand, base, and solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to facilitate the deprotonation of the amine. jk-sci.com Aprotic solvents such as toluene, dioxane, or THF are typically used. The reaction can be applied to a wide range of primary and secondary amines, including anilines and aliphatic amines. organic-chemistry.org While the ester group is generally stable under these conditions, high temperatures and prolonged reaction times could potentially lead to side reactions. It has been noted that substrates bearing methyl ester groups can undergo amination at room temperature in some systems. nih.gov

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, LHMDS | Deprotonates the amine to form the active nucleophile. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur. |

| Temperature | Room Temperature to ~110 °C | Influences reaction rate; higher temperatures may be needed for less reactive amines. |

Other Metal-Mediated Transformations (e.g., Grignard, Organolithium Reagents)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, creating a potent carbon nucleophile.

Grignard Reagents: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would be expected to form the corresponding Grignard reagent, 5-(methoxycarbonyl)-4-(2-methylpropoxy)phenylmagnesium bromide. mnstate.edubyjus.com This transformation involves the insertion of magnesium into the C-Br bond. orgosolver.com However, a significant challenge arises from the presence of the methyl ester group. Grignard reagents are highly nucleophilic and will readily add to esters. udel.edu Therefore, the formation of the Grignard reagent would likely be followed by an intermolecular reaction where one molecule of the newly formed Grignard reagent attacks the ester of another molecule, leading to polymerization or complex side products. To circumvent this, the reaction would need to be performed at very low temperatures (e.g., below -40 °C) to slow the rate of addition to the ester. researchgate.net An alternative is the use of halogen-magnesium exchange reactions with reagents like isopropylmagnesium chloride, which can sometimes tolerate ester functional groups at low temperatures. wikipedia.org

Organolithium Reagents: Similarly, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange to form the corresponding aryllithium species. nih.govwikipedia.org This reaction is typically very fast, even at temperatures like -78 °C. wikipedia.org Like Grignard reagents, aryllithium reagents are highly reactive towards esters, leading to self-condensation or addition reactions. nih.govucalgary.ca The ketone intermediate formed after the first addition is more reactive than the starting ester, leading to a second addition and the formation of a tertiary alcohol upon workup. ucalgary.camasterorganicchemistry.com Therefore, generating and utilizing the aryllithium derivative of this compound in a batch process is synthetically challenging. The use of sterically hindered ester groups or microflow reactors has been explored to overcome this incompatibility in other systems. nih.gov

Reactivity of the Ester Functional Group

The methyl ester group is a key site for transformations, allowing for the synthesis of other carboxylic acid derivatives.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org For this compound, the methyl ester can be converted to other alkyl or aryl esters. The reaction can be catalyzed by either an acid (e.g., H₂SO₄, TsOH) or a base (e.g., NaOMe, titanate catalysts). ucla.edugoogle.com The reaction is an equilibrium process. ucla.edu To drive the reaction to completion, a large excess of the new alcohol is typically used, or the methanol by-product is removed from the reaction mixture, for instance, by distillation. wikipedia.org

| Catalyst Type | Example Catalyst | Typical Conditions |

|---|---|---|

| Acid | H₂SO₄, p-TsOH | Excess of new alcohol (as solvent), reflux temperature. |

| Base | NaOR', KOR' (alkoxides) | Catalytic amount of base, excess of new alcohol, often at room temperature or with gentle heating. |

| Organometallic | Zinc Acetate, Tetraalkyl Titanates | High temperatures (160-210 °C), suitable for industrial applications. google.com |

Amidation and Reduction Reactions of the Ester

Amidation: The ester can be converted into an amide by reaction with ammonia or a primary or secondary amine. masterorganicchemistry.com This reaction, often called aminolysis, typically requires heating the ester with the amine. masterorganicchemistry.com The process can be slow, but various catalytic methods have been developed to facilitate it under milder conditions. Base-promoted methods using reagents like t-BuOK/DMSO have been reported. rsc.org Transition metal catalysts, such as those based on manganese, can also promote the direct amidation of esters with amines. acs.org

Reduction: The methyl ester can be reduced to a primary alcohol, [5-bromo-2-(2-methylpropoxy)phenyl]methanol. Strong hydride reducing agents like lithium aluminum hydride (LAH) are highly effective for this transformation. harvard.edu The reaction is typically performed in an ethereal solvent like THF or diethyl ether, followed by an aqueous workup. LAH is a powerful reducing agent and may also reduce the aryl bromide, although this is generally slower than ester reduction. A milder reagent, lithium borohydride (B1222165) (LiBH₄), is also capable of reducing esters to alcohols and is often more chemoselective, leaving aryl halides untouched. harvard.edu Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters unless special conditions are used, such as high temperatures or the presence of additives. beilstein-journals.org More recently, nickel-catalyzed methods have been developed for the exhaustive reduction of aryl esters directly to methyl groups. chemistryviews.org

Stability and Transformations of the Ether Linkage

The isobutoxy group is an alkyl aryl ether. Ether linkages are generally robust and stable under a wide range of conditions, including many basic, organometallic, and reducing conditions used to modify the other functional groups on the molecule. ncert.nic.in They are stable to the conditions of Buchwald-Hartwig amination, Grignard/organolithium formation at low temperatures, and hydride reduction with LAH or LiBH₄.

However, the ether linkage can be cleaved under strongly acidic conditions, particularly with strong hydrohalic acids like HBr or HI at elevated temperatures. researchgate.net The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the less sterically hindered carbon (the isobutyl group), proceeding via an Sₙ2 or Sₙ1 mechanism depending on the substrate. researchgate.net Rearrangement reactions of aryl ethers can also be induced by strong acids. mdpi.com

Electrophilic Aromatic Substitution (EAS) Pattern and Selectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. organicchemistrytutor.com The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the three existing substituents: the isobutoxy group (-OCH₂CH(CH₃)₂), the bromine atom (-Br), and the methyl ester group (-CO₂Me).

These groups influence both the reactivity of the ring and the position of the incoming electrophile. wikipedia.org

-O-isobutyl (Alkoxy) group: This is an activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance (+M effect). libretexts.org This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. It is a strong ortho, para-director. pressbooks.pub

-Br (Bromo) group: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). organicchemistrytutor.com However, they also possess lone pairs that can be donated via resonance (+M effect). The inductive effect outweighs the resonance effect, making the ring less reactive than benzene (B151609). Nevertheless, the resonance donation directs incoming electrophiles to the ortho and para positions. pressbooks.pub

-CO₂Me (Methoxycarbonyl) group: This is a deactivating group through both a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), which pulls electron density out of the ring. libretexts.org It is a meta-director. pressbooks.pub

In this molecule, the available positions for substitution are C3, C4, and C6. The directing effects are as follows:

Position C3: ortho to the -O-isobutyl group (favored), ortho to the -Br group (favored), and meta to the -CO₂Me group (favored).

Position C4: meta to the -O-isobutyl group (disfavored), meta to the -Br group (disfavored), and ortho to the -CO₂Me group (disfavored).

Position C6: para to the -O-isobutyl group (favored), ortho to the -CO₂Me group (disfavored), and meta to the -Br group (disfavored).

The most powerful activating group, the isobutoxy group, strongly directs to its ortho and para positions (C3 and C6). The bromo group also directs ortho and para (C3 and C6). The deactivating ester group directs to its meta positions (C3 and C5, with C5 already substituted). All three groups favor substitution at the C3 position . Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C3 position.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Pathways

The reactivity of this compound is primarily centered around the carbon-bromine bond, which is a common site for transformations such as cross-coupling reactions. The electronic environment of the benzene ring, influenced by the electron-donating isobutoxy group and the electron-withdrawing methyl ester group, plays a crucial role in directing the regioselectivity of these reactions.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions:

One of the most significant reaction types for aryl bromides is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. In the case of this compound, the bromine atom at the 5-position is the exclusive site for this transformation. The regioselectivity is dictated by the substitution pattern of the benzene ring, as there is only one halogen available for oxidative addition to the palladium catalyst.

The isobutoxy group at the 2-position and the methyl ester at the 1-position exert steric and electronic influences that can affect the rate and efficiency of the coupling reaction. For instance, the bulky isobutoxy group can sterically hinder the approach of the catalyst to the bromine atom, potentially requiring specific ligand systems to facilitate the reaction.

While no specific studies detailing the stereoselectivity of reactions involving this compound have been identified, it is important to note that if the coupling partner in a reaction, such as a Suzuki-Miyaura reaction, contains a chiral center, the potential for diastereoselectivity would arise. The steric environment created by the isobutoxy and methyl ester groups could influence the facial selectivity of the approach of the reactants, leading to a preference for one diastereomer over another. However, without experimental data, this remains a theoretical consideration.

Chemoselectivity Considerations:

The chemoselectivity of reactions involving this compound would be a key consideration in the presence of multiple reactive sites. For example, if a reactant in a cross-coupling reaction also contained a reactive functional group, the choice of catalyst and reaction conditions would be critical to ensure that the desired C-C bond formation at the C-Br position occurs without affecting other parts of the molecule. The ester and ether functionalities on the title compound are generally stable under the conditions of many palladium-catalyzed cross-coupling reactions, which contributes to the high chemoselectivity for reactions at the aryl bromide.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental NMR data for Methyl 5-bromo-2-(2-methylpropoxy)benzoate is available in the public domain.

Detailed ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants for this compound, have not been published.

No 2D NMR (COSY, HSQC, HMBC, NOESY) data has been found for this compound in the available literature.

There are no specific studies or data available on the application of quantitative NMR for the purity analysis or reaction monitoring of this compound.

No solid-state NMR studies concerning the polymorphism of this compound have been identified.

Mass Spectrometry (MS)

No specific experimental mass spectrometry data for this compound is available.

The exact mass of this compound as determined by HRMS is not available in public databases or scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a chemical mixture. In the context of this compound, GC-MS serves as a crucial tool for assessing its purity after synthesis and for identifying it within complex matrices.

The gas chromatography component separates the compound from impurities based on its boiling point and affinity for the stationary phase of the GC column. Under specific temperature programs, this compound will elute from the column at a characteristic retention time, which can be used for its initial identification and quantification.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, acts as a molecular fingerprint. Although a specific experimental mass spectrum for this compound is not publicly available, a predicted fragmentation pattern can be derived from its structure and known fragmentation behaviors of similar aromatic esters and ethers. researchgate.netpharmacy180.comlibretexts.org

Key expected fragmentation pathways for this compound would include:

Loss of the 2-methylpropoxy (isobutoxy) group: Cleavage of the ether bond could lead to a significant fragment.

Loss of the methoxy (B1213986) group (-OCH3): A common fragmentation for methyl esters. researchgate.net

Cleavage of the ester group: Loss of the entire -COOCH3 moiety.

Benzylic cleavage: Fragmentation of the isobutyl group.

The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes). By analyzing these fragmentation patterns, the structure of the compound can be confirmed, and the purity can be assessed by detecting and identifying the mass spectra of any co-eluting impurities.

Table 1: Predicted Key GC-MS Fragments for this compound

| Fragment Ion Description | Predicted m/z | Notes |

| Molecular Ion [M]+ | 286/288 | Isotopic peak pattern due to Bromine |

| Loss of methoxy radical (•OCH3) | 255/257 | Common fragmentation for methyl esters |

| Loss of isobutoxy radical (•OC4H9) | 213/215 | Cleavage of the ether bond |

| Loss of carbomethoxy radical (•COOCH3) | 227/229 | Loss of the entire ester functional group |

| Phenylacylium ion after ether loss | 183/185 | Resulting from C-O bond cleavage and CO loss |

Note: The table is predictive and based on general fragmentation patterns of related compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Ionization Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Unlike the high-energy electron ionization used in GC-MS, ESI typically imparts less energy to the molecule, resulting in minimal fragmentation. nih.gov This makes it an excellent method for determining the molecular weight of a compound with high accuracy.

For a compound like this compound, ESI-MS analysis would typically be performed by dissolving the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introducing it into the ESI source. The analysis would likely be conducted in positive ion mode, where the molecule would be expected to form a protonated molecule, [M+H]+. It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]+ or potassium [M+K]+, if these salts are present in the sample or solvent. researchgate.net

The high-resolution capabilities of modern ESI-MS instruments, such as ESI-Time-of-Flight (ESI-TOF) or Orbitrap systems, would allow for the determination of the compound's exact mass. This information can be used to calculate its elemental composition, providing strong evidence for its identity. The characteristic isotopic signature of bromine (79Br/81Br) would also be clearly resolved in the high-resolution spectrum of the molecular ion.

While ESI is primarily used for molecular weight determination, fragmentation can be induced in the mass spectrometer (using techniques like collision-induced dissociation or CID) to obtain structural information, in a method known as tandem mass spectrometry (MS/MS). This would provide complementary data to that obtained by GC-MS. Other soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) could also be employed for the analysis of this compound, particularly if it is less polar.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Frequencies

Table 2: Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O (Ester) | Stretch | 1720-1735 | Strong | Medium |

| C-O (Ester) | Asymmetric Stretch | 1250-1300 | Strong | Medium |

| C-O (Ether) | Asymmetric Stretch | 1200-1250 | Strong | Medium |

| C=C (Aromatic) | Ring Stretch | 1580-1600, 1450-1500 | Medium-Strong | Strong |

| C-H (Aromatic) | Stretch | 3050-3100 | Medium | Strong |

| C-H (Aliphatic) | Stretch | 2870-2960 | Medium-Strong | Strong |

| C-H (Aromatic) | Out-of-plane Bend | 800-900 | Strong | Weak |

| C-Br | Stretch | 500-650 | Medium-Strong | Strong |

The most prominent peak in the IR spectrum would likely be the strong C=O stretching vibration of the ester group. brainly.com The aromatic C=C stretching bands and the C-O stretching bands of both the ester and ether groups would also be key identifying features. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond. researchgate.net

Vibrational Mode Assignments and Conformational Insights

A detailed analysis of the vibrational spectra, often aided by computational chemistry methods like Density Functional Theory (DFT), can allow for the assignment of specific spectral bands to particular vibrational modes of the molecule. This level of analysis can provide insights into the molecule's conformation.

For this compound, key conformational variables include the dihedral angles between the plane of the aromatic ring and the ester and 2-methylpropoxy substituents. The steric hindrance introduced by the bulky 2-methylpropoxy group ortho to the methyl ester will likely cause both functional groups to be twisted out of the plane of the benzene (B151609) ring. The specific angles of this twisting would influence the exact frequencies and intensities of the vibrational modes, particularly those involving the C-O bonds and the aromatic ring. A combined experimental and theoretical study would be necessary to fully elucidate these conformational details.

X-ray Crystallography

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) analysis is the gold standard for determining the precise arrangement of atoms within a molecule and how those molecules pack together in a crystal lattice. mdpi.com This technique can unambiguously establish bond lengths, bond angles, and torsional angles, providing a complete and accurate molecular structure.

While no crystal structure for this compound has been reported in the crystallographic literature, data from closely related compounds can illustrate the type of detailed information that would be obtained. For example, the crystal structure of Methyl 5-bromo-2-hydroxybenzoate (B13816698) has been determined. nih.govresearchgate.net This analysis provides precise measurements of the bond lengths and angles of the brominated benzene ring and the methyl ester group. It also reveals details about intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.net

An SC-XRD study of this compound would provide the following key information:

Confirmation of Connectivity: Absolute proof of the atomic connections, confirming the substitution pattern on the benzene ring.

Precise Molecular Geometry: Accurate bond lengths (e.g., C-Br, C=O, C-O) and angles.

Conformational Details: The exact dihedral angles of the ester and ether groups relative to the aromatic ring, which are influenced by steric and electronic effects.

Intermolecular Interactions: An understanding of how the molecules arrange in the solid state, identifying any weak interactions such as C-H···O or π-π stacking that might be present.

Table 3: Illustrative Crystallographic Data for the Related Compound Methyl 5-bromo-2-hydroxybenzoate nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C8H7BrO3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.9829 |

| b (Å) | 9.0950 |

| c (Å) | 12.122 |

| β (°) | 95.162 |

| Volume (ų) | 437.33 |

Note: This data is for the related compound Methyl 5-bromo-2-hydroxybenzoate and is presented for illustrative purposes only.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The solid-state packing of this compound would be dictated by a variety of weak intermolecular forces. In the absence of strong hydrogen bond donors (like -OH or -NH groups), the crystal lattice would likely be influenced by weaker interactions.

Hydrogen Bonding: The molecule contains potential hydrogen bond acceptors in the form of the oxygen atoms of the ester and ether functionalities. While it lacks a classical hydrogen bond donor, weak C-H···O interactions involving the aromatic or aliphatic C-H bonds could play a role in the crystal packing. A detailed crystallographic study would be necessary to identify the specific atoms involved and to measure the bond distances and angles that characterize these interactions.

π-π Stacking: The presence of the benzene ring suggests the possibility of π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact. These interactions are crucial in the packing of many aromatic compounds. The specific geometry of these interactions (e.g., face-to-face or offset) would be determined by single-crystal X-ray diffraction.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. It could interact with electron-rich atoms, such as the oxygen atoms of neighboring molecules. This type of non-covalent interaction has been increasingly recognized for its importance in crystal engineering.

A comprehensive analysis of these interactions would require single-crystal X-ray diffraction data, which is not currently available in the public domain for this specific compound.

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. A PXRD pattern is a fingerprint of a specific crystalline phase.

Polymorphism: This technique would be instrumental in identifying if this compound can exist in different crystalline forms, known as polymorphs. Each polymorph would exhibit a unique PXRD pattern. The existence of polymorphs can have significant implications for the physical properties of a compound, such as its melting point and solubility.

Solid-State Characterization: A PXRD analysis would provide information about the crystal system and unit cell dimensions of the compound. The peak positions in the diffractogram are related to the lattice parameters, while the peak intensities are related to the arrangement of atoms within the unit cell.

No experimental PXRD data for this compound has been found in the scientific literature.

Other Advanced Analytical Techniques

Chromatographic Purity Analysis (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of a chemical compound.

HPLC Analysis: For a compound like this compound, a reverse-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of a sample is determined by the percentage of the total peak area that corresponds to the main component.

GC Analysis: Given the expected volatility of this compound, GC would also be a suitable technique for purity assessment. A capillary column with a nonpolar or medium-polarity stationary phase would be used. The sample would be vaporized and carried through the column by an inert gas. The retention time of the compound would be characteristic under specific chromatographic conditions.

While these are standard techniques for purity determination, specific chromatograms or validated analytical methods for this compound are not publicly documented.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, which serves to validate its empirical formula. For this compound, with the molecular formula C₁₂H₁₅BrO₃, the theoretical elemental composition would be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 50.19 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 5.28 |

| Bromine | Br | 79.90 | 1 | 79.90 | 27.82 |

| Oxygen | O | 16.00 | 3 | 48.00 | 16.71 |

| Total | 287.17 | 100.00 |

Experimental data from combustion analysis would be compared to these theoretical values. A close agreement (typically within ±0.4%) is required to confirm the empirical formula and as an indicator of the compound's purity. Specific experimental elemental analysis data for this compound is not available in the reviewed literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like Methyl 5-bromo-2-(2-methylpropoxy)benzoate, which contains rotatable bonds in its 2-methylpropoxy and ester groups, a thorough conformational analysis would be necessary. This process involves systematically rotating these bonds to identify all possible low-energy conformers. The geometry of each of these conformers would then be fully optimized to find the true energy minima on the potential energy surface. The results would reveal the preferred spatial orientation of the substituent groups, which is crucial for understanding its interactions and reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | Data not available |

| C-O (ether) | Data not available | |

| C=O (ester) | Data not available | |

| Dihedral Angle | C-C-O-C (ether) | Data not available |

| C-C-C=O (ester) | Data not available |

Note: This table represents the type of data that would be generated from a geometry optimization calculation.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to particular molecular motions. A comparison between the calculated and experimental spectra can also serve as a validation of the accuracy of the computational method and the optimized geometry.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. Analysis of the spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the expected output from an FMO analysis.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, prone to nucleophilic attack). The MEP map is a powerful tool for predicting the sites of intermolecular interactions, such as hydrogen bonding, and for identifying the most likely regions for chemical reactions to occur.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, are key to understanding molecular stability. For this compound, NBO analysis would quantify the stabilizing interactions, such as those between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds, or between the pi-orbitals of the benzene (B151609) ring and the substituent groups. This analysis provides quantitative data on intramolecular charge transfer and the delocalization of electrons, offering a deeper understanding of the molecule's electronic structure.

Reactivity Descriptors

Reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the reactive nature of a molecule. For this compound, these descriptors would pinpoint the most probable sites for electrophilic, nucleophilic, and radical attack.

Fukui Functions: These functions identify the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. For this compound, one would expect the Fukui functions to highlight the oxygen atoms of the ester and ether groups as likely sites for electrophilic attack, while specific carbon atoms on the aromatic ring would be identified as susceptible to nucleophilic attack.

Dual Descriptor: The dual descriptor provides a more nuanced view of reactivity by simultaneously indicating regions prone to nucleophilic and electrophilic attack. A computational study would likely reveal intricate patterns of reactivity on the benzene ring, influenced by the interplay of the bromo, ester, and isobutoxy substituents.

A hypothetical data table for calculated reactivity indices is presented below.

| Atomic Site | Fukui (+) (Electrophilic Attack) | Fukui (-) (Nucleophilic Attack) | Dual Descriptor |

| C1 | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available |

| Br | Data not available | Data not available | Data not available |

| O(ether) | Data not available | Data not available | Data not available |

| O(carbonyl) | Data not available | Data not available | Data not available |

| O(ester) | Data not available | Data not available | Data not available |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are a powerful tool for mapping out the intricate details of chemical reactions. For this compound, these techniques could be applied to understand its synthesis, degradation, or participation in various chemical transformations.

Transition State Search: By locating the transition state structures for a given reaction, chemists can understand the energy barriers and the geometry of the highest-energy point along the reaction pathway. For instance, the mechanism of nucleophilic aromatic substitution on this compound could be elucidated by identifying the relevant transition states.

Intrinsic Reaction Coordinate (IRC): An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. This would provide a complete energetic profile of a reaction involving the title compound.

Quantum Chemical Topology (QCT) Studies

QCT analyses provide a detailed picture of the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF): An ELF analysis of this compound would visually represent the regions of high electron localization, corresponding to covalent bonds and lone pairs. This would offer a clear depiction of the bonding patterns within the aromatic ring, the ester group, and the isobutoxy substituent.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of a molecule.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound would provide a valuable reference for experimental chemists. By comparing the calculated and experimental spectra, the structural assignment can be confirmed.

IR Intensities: The calculation of infrared vibrational frequencies and their corresponding intensities can help in the interpretation of experimental IR spectra. Each vibrational mode corresponds to a specific molecular motion, and a theoretical analysis would assign these modes to the observed peaks.

A hypothetical table of predicted spectroscopic data is provided below.

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (ppm) | Data not available |

| 13C NMR Chemical Shift (ppm) | Data not available |

| Key IR Frequencies (cm-1) | Data not available |

Advanced Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. These simulations would reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures. MD simulations could explore the conformational landscape of the flexible isobutoxy group and the ester moiety, providing a deeper understanding of its structural dynamics.

Derivatives and Analogues of Methyl 5 Bromo 2 2 Methylpropoxy Benzoate: Synthesis and Structure Reactivity Relationships

Systematic Modification of the Bromine Position

The regioselective synthesis of positional isomers of Methyl 5-bromo-2-(2-methylpropoxy)benzoate is a fundamental step in understanding the influence of the bromine atom's location on the molecule's properties. The starting material, methyl 2-(2-methylpropoxy)benzoate, can be subjected to electrophilic aromatic substitution, specifically bromination. The directing effects of the isobutoxy and the methyl ester groups will govern the position of the incoming bromine atom. The isobutoxy group is an ortho-, para-director, while the methyl ester group is a meta-director. This would likely lead to a mixture of products, primarily with bromine at the 3- and 5-positions. Achieving regioselectivity for other isomers, such as the 3-bromo, 4-bromo, and 6-bromo derivatives, would necessitate alternative synthetic strategies, potentially starting from the corresponding brominated 2-hydroxybenzoic acids followed by etherification and esterification.

For instance, the synthesis of methyl 3-bromo-2-(2-methylpropoxy)benzoate could be envisioned by the bromination of 2-hydroxybenzoic acid, which would likely yield a mixture of 3-bromo- (B131339) and 5-bromo-2-hydroxybenzoic acids. Separation of the 3-bromo isomer, followed by etherification with isobutyl bromide and subsequent esterification, would yield the desired product. A similar strategy could be employed for the 4-bromo isomer, starting from 4-bromo-2-hydroxybenzoic acid. The synthesis of the 6-bromo isomer would be more challenging due to steric hindrance from the adjacent isobutoxy group.

The position of the bromine atom is anticipated to significantly impact the electronic properties and reactivity of the aromatic ring. For example, a bromine atom at the 4- or 6-position would exert a different electronic influence on the ester and ether functionalities compared to the 3- or 5-position. These differences can be quantified by comparing the reaction rates of these isomers in various chemical transformations.

Table 1: Potential Positional Isomers of Methyl bromo-2-(2-methylpropoxy)benzoate

| Compound Name | Position of Bromine |

|---|---|

| Methyl 3-bromo-2-(2-methylpropoxy)benzoate | 3 |

| Methyl 4-bromo-2-(2-methylpropoxy)benzoate | 4 |

Diversification of the Ester Moiety through Transesterification or Amidation

The methyl ester group of this compound can be readily diversified through transesterification or amidation reactions, yielding a library of new analogues with varied properties.

Transesterification can be achieved by reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. The choice of alcohol can range from simple alkyl alcohols to more complex structures, introducing new functionalities and altering the steric and electronic environment around the ester group. For instance, reaction with ethanol (B145695) would yield Ethyl 5-bromo-2-(2-methylpropoxy)benzoate, while reaction with benzyl (B1604629) alcohol would produce the corresponding benzyl ester. The efficiency of transesterification can be influenced by steric hindrance around the ester carbonyl, which is relatively moderate in this case.

Amidation provides access to the corresponding carboxamides. This transformation can be carried out by reacting the ester with a primary or secondary amine, often requiring higher temperatures or the use of catalysts. The nucleophilicity of the amine and the steric hindrance of both reactants will play a crucial role in the reaction outcome. For example, reaction with propylamine (B44156) would yield N-propyl-5-bromo-2-(2-methylpropoxy)benzamide. The resulting amides often exhibit different biological activities and physical properties compared to the parent ester due to the presence of the N-H bond and the altered electronic nature of the carbonyl group.

Table 2: Examples of Ester and Amide Derivatives

| Reactant | Reaction Type | Product Name |

|---|---|---|

| Ethanol | Transesterification | Ethyl 5-bromo-2-(2-methylpropoxy)benzoate |

| Benzyl alcohol | Transesterification | Benzyl 5-bromo-2-(2-methylpropoxy)benzoate |

| Propylamine | Amidation | N-propyl-5-bromo-2-(2-methylpropoxy)benzamide |

Exploration of Different Alkoxy Chains at the 2-Position

For example, using ethyl bromide would yield Methyl 5-bromo-2-ethoxybenzoate, while using n-propyl bromide would result in Methyl 5-bromo-2-propoxybenzoate. The length and branching of the alkyl chain can be systematically varied to study their impact on properties such as solubility, lipophilicity, and biological activity. The steric bulk of the alkoxy group can also influence the reactivity of the adjacent ester group and the aromatic ring.

Table 3: Analogues with Varied Alkoxy Chains

| Alkyl Halide | Product Name |

|---|---|

| Ethyl bromide | Methyl 5-bromo-2-ethoxybenzoate |

| n-Propyl bromide | Methyl 5-bromo-2-propoxybenzoate |

| Isopropyl bromide | Methyl 5-bromo-2-isopropoxybenzoate |

Synthesis of Multi-Substituted Aromatic Analogues

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing further substituents through various cross-coupling reactions. This allows for the synthesis of a wide array of multi-substituted aromatic analogues.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context.

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or vinyl groups at the 5-position. For example, coupling with phenylboronic acid would yield Methyl 5-phenyl-2-(2-methylpropoxy)benzoate.

Heck Reaction: This reaction allows for the introduction of alkenyl groups by coupling with alkenes. For instance, reaction with styrene (B11656) would produce Methyl 5-styryl-2-(2-methylpropoxy)benzoate.

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds, introducing various amine functionalities at the 5-position. Reaction with aniline, for example, would lead to Methyl 5-(phenylamino)-2-(2-methylpropoxy)benzoate.

These reactions significantly expand the chemical space accessible from the parent compound, allowing for fine-tuning of its electronic and steric properties.

Design and Synthesis of Heterocyclic Ring-Fused Derivatives

Fusing a heterocyclic ring to the benzene (B151609) moiety of this compound can lead to novel compounds with potentially interesting biological activities and unique photophysical properties. The synthesis of such derivatives often involves multi-step sequences.

One approach could involve the synthesis of a benzofuran (B130515) ring system. This might be achieved by first introducing a suitable functional group at the 6-position via a cross-coupling reaction, followed by an intramolecular cyclization. For example, a Sonogashira coupling with a terminal alkyne could be followed by a cyclization to form a furan (B31954) ring fused to the benzene ring.

Another possibility is the construction of a thieno[c]benzoate system. This would likely involve a more complex synthetic route, potentially starting from a different precursor or involving a sequence of reactions to build the thiophene (B33073) ring onto the existing benzene ring. The specific reagents and reaction conditions would need to be carefully chosen to achieve the desired ring fusion.

Comprehensive Structure-Reactivity and Structure-Property Relationship Studies

A systematic study of the synthesized derivatives and analogues would provide valuable insights into the structure-reactivity and structure-property relationships (SAR/SPR) of this class of compounds.

Structure-Reactivity Relationships: The electronic and steric effects of the various substituents would be expected to influence the reactivity of the ester and the aromatic ring. For example, the rate of hydrolysis of the ester group could be measured for the different analogues to quantify the electronic and steric influence of the substituents. Electron-withdrawing groups on the aromatic ring would generally increase the rate of nucleophilic attack on the ester carbonyl, while bulky alkoxy groups could sterically hinder this attack. The reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution would also be significantly altered by the nature and position of the substituents.

Structure-Property Relationships: The physical and potentially biological properties of the synthesized compounds can be correlated with their structural features.

Physicochemical Properties: Properties such as melting point, boiling point, solubility, and lipophilicity (logP) can be measured and correlated with the molecular structure. For instance, increasing the length of the alkoxy chain is expected to increase the lipophilicity of the molecule.

Spectroscopic Properties: The UV-Vis and fluorescence spectra of the analogues can be recorded to understand the effect of substitution on their photophysical properties. The introduction of conjugated systems through cross-coupling reactions, for example, is likely to cause a red-shift in the absorption and emission maxima.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity is identified for this class of compounds, QSAR studies can be performed to develop mathematical models that relate the chemical structure to the biological activity. These models can then be used to predict the activity of new, unsynthesized analogues and guide the design of more potent compounds. The electronic effects of substituents can be described by parameters such as Hammett constants, while steric effects can be quantified using Taft steric parameters. nih.gov

By systematically modifying the structure of this compound and studying the properties of the resulting derivatives, a comprehensive understanding of the SAR and SPR for this class of compounds can be achieved, paving the way for the rational design of new molecules with tailored properties.

Patents and Intellectual Property Landscape in Chemical Synthesis and Applications

Analysis of Patent Literature Pertaining to the Compound and its Related Chemical Classes

An examination of the patent landscape reveals a focus on substituted benzoic acid esters as key building blocks in the development of new chemical entities. Patents in this domain often utilize a "genus claim" structure, which covers a large group of structurally related compounds. This approach allows pharmaceutical and chemical companies to protect a wide range of molecules with potential therapeutic activity, even before each individual compound has been synthesized and tested.

For instance, patents for novel anti-tuberculosis agents have included a library of benzoic acid derivatives, encompassing both esters and amides. google.com These patents often detail the synthesis of various substituted benzoic acids and their subsequent conversion to a range of derivatives to identify compounds with improved stability and activity. google.com The core strategy is to establish a broad protective umbrella over a class of compounds that show promise for a particular therapeutic application.

Furthermore, patents related to the synthesis of intermediates for drugs like Canagliflozin, an anti-diabetic medication, highlight the importance of 5-bromo-2-alkylbenzoic acids. google.com These patents often focus on novel and efficient methods for producing these key intermediates, underscoring the commercial value of optimized synthetic routes. While "Methyl 5-bromo-2-(2-methylpropoxy)benzoate" is not directly mentioned, its structural similarity to these intermediates places it within a class of compounds that are of significant interest to the pharmaceutical industry.

A review of patent databases indicates that the core structure of 5-bromobenzoic acid with a substitution at the 2-position is a recurring motif in medicinal chemistry patents. These patents cover a wide array of therapeutic areas, suggesting that "this compound" could potentially serve as an intermediate for various drug discovery programs.

Table 1: Representative Patent Classes Relevant to this compound

| Patent Class | Description | Potential Relevance to the Compound |

| Substituted Benzoic Acid Derivatives | Patents claiming a genus of benzoic acid esters and amides with therapeutic activity. | The compound falls within this broad class and could be implicitly covered. |

| Intermediates for Pharmaceutical Synthesis | Patents focused on novel and efficient syntheses of key building blocks for active pharmaceutical ingredients. | Its structural features suggest potential as an intermediate for various drug candidates. |